

# Technical Guide: Solubility and Stability of 2-Nitrocyclohexanone

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## Compound of Interest

Compound Name: 2-Nitrocyclohexanone

Cat. No.: B1217707

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## Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **2-Nitrocyclohexanone**. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported physical properties with established, generalized protocols for determining the solubility and stability of organic compounds. It is designed to be a foundational resource for researchers, offering the necessary theoretical framework and practical methodologies to conduct further empirical studies. This guide includes calculated aqueous solubility, general solubility expectations in organic solvents, and detailed protocols for forced degradation studies under various stress conditions as recommended by international guidelines. Visual workflows and potential degradation pathways are presented to aid in experimental design and data interpretation.

## Introduction

**2-Nitrocyclohexanone** is a cyclic ketone containing a nitro group, a chemical entity of interest in various fields of chemical synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application, formulation development, and ensuring safety and efficacy in any potential therapeutic use. This guide aims to consolidate the available information and provide a framework for systematic investigation of these critical parameters.

## Physicochemical Properties

A summary of the known and calculated physical and chemical properties of **2-Nitrocyclohexanone** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Nitrocyclohexanone**

| Property  | Value   | Source                      |
|---|---|-----------------------------|
| Molecular Formula                                     | C <sub>6</sub> H <sub>9</sub> NO <sub>3</sub> | PubChem[1]                  |
| Molecular Weight                                      | 143.14 g/mol                                  | PubChem[1]                  |
| Appearance  | Solid   | Sigma-Aldrich[2]            |
| Melting Point   | 39-43 °C                                      | Cheméo, Sigma-Aldrich[2][3] |
| Boiling Point   | 84-86 °C at 0.4 Torr                          | ChemBK[4]                   |
| Calculated Water Solubility (Log10WS)                 | -1.71   | Cheméo[3]                   |
| Calculated Water Solubility                           | ~1.95 g/100 mL (19.5 g/L)                     | Calculated from Log10WS     |
| Calculated Octanol/Water Partition Coefficient (LogP) | 0.775   | Cheméo[3]                   |

## Solubility Profile

### Aqueous Solubility

The aqueous solubility of **2-Nitrocyclohexanone** has been calculated to be approximately 1.95 g/100 mL.[3] This value is derived from a calculated Log10 of water solubility (log10WS) of -1.71.[3] This suggests that **2-Nitrocyclohexanone** is sparingly soluble in water.

### Solubility in Organic Solvents

Specific experimental data on the solubility of **2-Nitrocyclohexanone** in various organic solvents is not readily available in the reviewed literature. However, based on its chemical structure (a polar ketone with a nitro group and a nonpolar cyclohexane ring), a qualitative solubility profile can be predicted as shown in Table 2.

Table 2: Predicted Qualitative Solubility of **2-Nitrocyclohexanone** in Common Organic Solvents

| Solvent         | Polarity         | Predicted Solubility |
|-----------------|------------------|----------------------|
| Methanol        | Polar Protic     | Soluble              |
| Ethanol         | Polar Protic     | Soluble              |
| Acetone         | Polar Aprotic    | Soluble              |
| Acetonitrile    | Polar Aprotic    | Soluble              |
| Dichloromethane | Moderately Polar | Soluble              |
| Ethyl Acetate   | Moderately Polar | Soluble              |
| Toluene         | Nonpolar         | Sparingly Soluble    |
| Hexane          | Nonpolar         | Insoluble            |

## Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **2-Nitrocyclohexanone** is the shake-flask method.

Objective: To determine the equilibrium solubility of **2-Nitrocyclohexanone** in various solvents at a specified temperature.

Materials:

- **2-Nitrocyclohexanone**
- Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker

- Centrifuge
- HPLC with a suitable detector (e.g., UV) or a validated analytical method for quantification
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)

#### Procedure:

- Add an excess amount of **2-Nitrocyclohexanone** to a known volume of the selected solvent in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge the samples to separate the undissolved solid.
- Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **2-Nitrocyclohexanone** in the diluted solution using a validated analytical method, such as HPLC-UV.
- Calculate the solubility in units such as mg/mL or mol/L.

## Stability Studies

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.<sup>[5][6][7][8][9]</sup>

## Forced Degradation Studies

Forced degradation studies for **2-Nitrocyclohexanone** should be performed under the stress conditions outlined in the ICH guidelines.<sup>[5]</sup> A stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from its degradation products.<sup>[10][11][12][13][14]</sup>

#### 4.1.1. Hydrolytic Stability

Objective: To evaluate the stability of **2-Nitrocyclohexanone** in aqueous solutions at different pH values.

Protocol:

- Prepare solutions of **2-Nitrocyclohexanone** in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.
- Incubate the solutions at a controlled temperature (e.g., 60 °C).
- Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the acidic and basic samples before analysis.
- Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of **2-Nitrocyclohexanone** and identify any degradation products.

#### 4.1.2. Oxidative Stability

Objective: To assess the susceptibility of **2-Nitrocyclohexanone** to oxidation.

Protocol:

- Prepare a solution of **2-Nitrocyclohexanone** in a suitable solvent.
- Add a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Store the solution at room temperature or a slightly elevated temperature.
- Collect samples at various time intervals.

- Analyze the samples by HPLC to monitor the degradation of **2-Nitrocyclohexanone**.

#### 4.1.3. Photolytic Stability

Objective: To determine the effect of light on the stability of **2-Nitrocyclohexanone**.

Protocol:

- Expose a solution of **2-Nitrocyclohexanone** and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
- A control sample should be protected from light (e.g., wrapped in aluminum foil).
- Monitor the samples for a specified duration or until significant degradation is observed.
- Analyze the exposed and control samples by HPLC.

#### 4.1.4. Thermal Stability

Objective: To evaluate the stability of **2-Nitrocyclohexanone** at elevated temperatures.

Protocol:

- Store solid **2-Nitrocyclohexanone** in a controlled temperature oven at an elevated temperature (e.g., 80 °C).
- A control sample should be stored at a lower, non-stress temperature.
- Analyze samples at different time points to determine the extent of degradation.
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature and thermal behavior of the compound.<sup>[15][16][17][18]</sup>

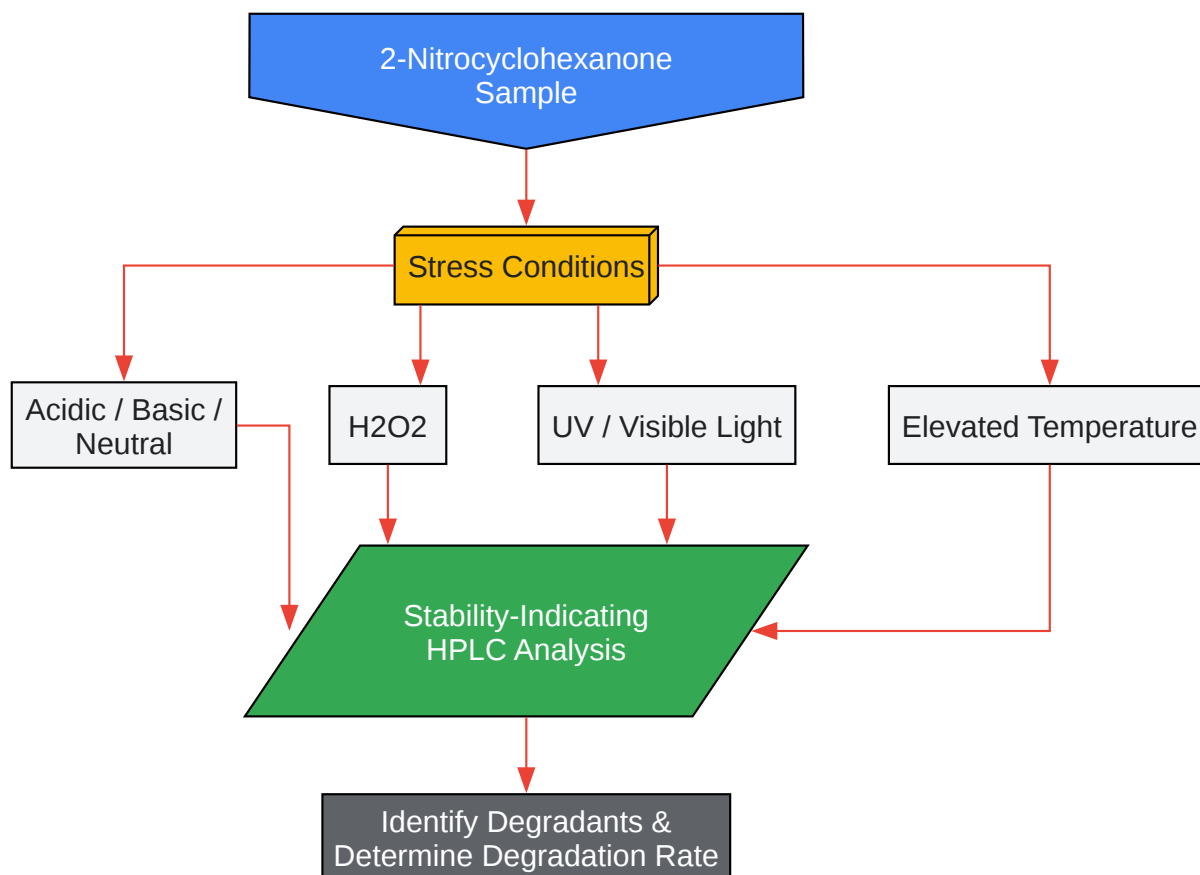
## Visualization of Experimental Workflows and Potential Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the described studies and a hypothetical degradation pathway for **2-Nitrocyclohexanone**.



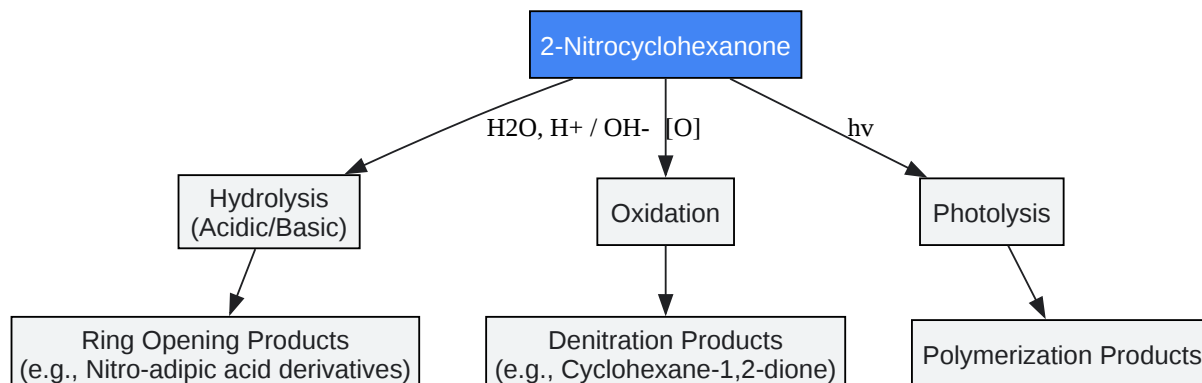
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*General workflow for solubility determination.*



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*Hypothetical degradation pathways for 2-Nitrocyclohexanone.*

## Conclusion

This technical guide consolidates the limited available data on the solubility and stability of **2-Nitrocyclohexanone** and provides a comprehensive set of established experimental protocols for its thorough investigation. While a calculated aqueous solubility is reported, further empirical studies are essential to determine its solubility in a range of organic solvents and to fully characterize its stability profile under various stress conditions. The provided workflows and hypothetical degradation pathways serve as a valuable starting point for researchers and drug development professionals to design and execute the necessary studies to fully elucidate the physicochemical properties of this compound. The findings from such studies will be critical for its potential application in synthesis and pharmaceutical development.

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- To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 2-Nitrocyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217707#solubility-and-stability-studies-of-2-nitrocyclohexanone]

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